2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
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Overview
Description
2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the action of folate-dependent enzymes and then for DNA synthesis and methylation reactions .
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, it reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The compound affects the folate metabolic pathway . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate metabolic pathway. This disruption affects the synthesis of pyrimidine and purine, which are essential components of RNA and DNA. The downstream effect is the inhibition of cell growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation . By disrupting the synthesis of RNA and DNA, the compound induces cell death . This makes it potentially useful in the treatment of diseases characterized by rapid cell growth and proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar core structure but differs in its functional groups and overall reactivity.
2-Pyridinecarboxylic acid: Another compound with a pyridine core, but with different substituents and properties.
Sildenafil impurity A: Contains a pyrimidine core similar to the target compound but is used in different applications.
Uniqueness
What sets 2-Hydroxy-5-isobutyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
5-(2-methylpropyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-5(2)3-6-4-7(11(17)18)13-9-8(6)10(16)15-12(19)14-9/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIANLGKIOWDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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